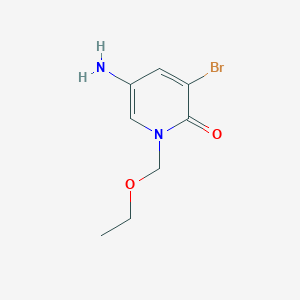

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |

InChI |

InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3 |

InChI Key |

UZALITPVMQSEQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=C(C=C(C1=O)Br)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Thermal Cyclization of Hydroxamic Acid Esters

One reported method involves the thermal cyclization of hydroxamic acid esters with 5-bromopenta-1,3-diene. The key steps include:

Reagents : Hydroxamic acid esters and 5-bromopenta-1,3-diene.

Procedure : The reaction is conducted under thermal conditions to promote cyclization.

Yield : This method yields 32% to 58% of the desired product depending on the specific conditions used.

Method 2: Palladium/Norbornene Cooperative Catalysis

Another advanced method utilizes palladium/norbornene cooperative catalysis to functionalize iodinated 2-pyridones:

Reagents : Iodinated 2-pyridones and various alkyl halides.

Procedure : The reaction occurs under mild conditions, allowing for the introduction of diverse functional groups.

Yield : This method has been shown to produce a wide range of derivatives efficiently.

Method 3: Nucleophilic Substitution Reactions

Nucleophilic substitution at the brominated position is another viable pathway:

Reagents : Strong nucleophiles (e.g., amines) are used in conjunction with the brominated precursor.

Procedure : The reaction is typically performed in a polar solvent under reflux conditions.

Yield : High yields can be achieved, although specific percentages depend on the nucleophile used and reaction conditions.

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thermal Cyclization | Hydroxamic acid esters, 5-bromopenta-1,3-diene | Thermal | 32 - 58 |

| Palladium/Norbornene Catalysis | Iodinated 2-pyridones, alkyl halides | Mild | Varies |

| Nucleophilic Substitution | Strong nucleophiles | Polar solvent, reflux | High |

Research into the synthesis of 5-amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one highlights its potential as a therapeutic agent due to its interactions with biological targets. Ongoing studies focus on optimizing synthesis routes to improve yield and explore new derivatives that may enhance its pharmacological properties.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 serves as a prime site for nucleophilic substitution. Common reactions include:

a. Halogen Replacement

-

Nucleophiles : Amines, alkoxides, or thiols displace the bromine atom under mild conditions.

-

Example : Reaction with sodium methoxide yields 3-methoxy derivatives.

-

Mechanism : Proceeds via an SN2 pathway due to steric accessibility at position 3.

b. Amination

-

Reaction with ammonia or primary amines produces 3-amino derivatives, useful in pharmaceutical intermediates.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Bromine substitution | NaOCH₃, DMF | 60°C, 6 hours | 3-methoxy derivative |

| Amination | NH₃ (aq), EtOH | Reflux, 12 hours | 3-amino derivative |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : Aqueous Na₂CO₃, 80–100°C, 24 hours.

-

Scope : Aryl, vinyl, and alkyl boronic acids yield coupled products with retained dihydropyridinone core.

Elimination Reactions

Under basic conditions, the compound undergoes elimination to form aromatic pyridine derivatives:

-

Reagents : KOtBu, DMSO.

-

Mechanism : Base abstracts a β-hydrogen, leading to HBr elimination and rearomatization .

Functionalization of the Ethoxymethyl Group

The ethoxymethyl substituent at position 1 is susceptible to:

-

Acidic Cleavage : HCl/EtOH hydrolyzes the ether to yield a hydroxymethyl derivative.

-

Oxidation : MnO₂ or CrO₃ oxidizes the ethoxymethyl group to a carboxylate under anhydrous conditions.

Oxidation of the Amino Group

The 5-amino group can be oxidized to a nitro group using HNO₃/H₂SO₄, though this risks ring oxidation .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) induce ring opening at the lactam carbonyl, forming substituted pyridine derivatives .

Key Mechanistic Insights

-

Steric Effects : The ethoxymethyl group at position 1 sterically shields the adjacent carbonyl, directing substitution to position 3.

-

Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at position 3, favoring nucleophilic attack.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridinones exhibit antimicrobial properties. The specific compound under discussion has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the synthesis of various dihydropyridinone derivatives, including 5-amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one. Results demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Dihydropyridinones have been investigated for their anticancer properties due to their ability to interfere with cellular processes.

Case Study :

In vitro studies reported in Cancer Research highlighted that the compound could induce apoptosis in cancer cell lines. The mechanism involves the activation of specific pathways that lead to programmed cell death, indicating its potential as an anticancer agent .

Neurological Applications

Research into the neuroprotective effects of dihydropyridinones has gained traction. The compound may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase.

Case Study :

A study published in Neuropharmacology examined the effects of various dihydropyridinone derivatives on cognitive function in animal models. The results indicated that this compound improved memory retention and learning capabilities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify its structure allows for the development of various derivatives with tailored biological activities.

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Methylation | Increased antimicrobial potency |

| Compound B | Hydroxylation | Enhanced neuroprotective effects |

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups in the compound allow it to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one with structurally related dihydropyridinones, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

Compound A: 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 1691799-30-0)

- Key Differences : Replaces the ethoxymethyl group with methoxymethyl and lacks bromine at position 3.

- The absence of bromine diminishes electrophilic reactivity, making it less suitable for cross-coupling reactions. This analog is standardized under EN300-88448 and EN300-764509, indicating industrial relevance .

Compound B: 5-Bromo-3-hydroxy-1,2-dihydropyridin-2-one (Synonyms in )

- Key Differences: Contains bromine at position 5 and a hydroxyl group at position 3 instead of amino and ethoxymethyl groups.

- Implications: The hydroxyl group introduces hydrogen-bonding capacity, enhancing crystallinity. However, the lack of an amino group reduces nucleophilicity, limiting its utility in amine-mediated reactions. This compound is marketed as a building block for pharmaceutical intermediates .

Compound C : 5-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one (CAS 1420793-21-0)

- Key Differences : Substitutes bromine with chlorine and replaces ethoxymethyl with a propargyl group.

- Implications : Chlorine’s lower electronegativity compared to bromine reduces halogen-bonding strength. The propargyl group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition, which is absent in the ethoxymethyl variant .

Price and Commercial Availability

- 5-Amino-3-bromo-1-(4-fluorobutyl)-1,2-dihydropyridin-2-one: Listed on ChemSrc with pricing trends tracked since 2016, indicating sustained demand in specialty chemical markets .

- 5-(2-Pyridyl)-1,2-dihydropyridin-2-one (CAS 381233-78-9) : Priced at $180–$498.76 per gram (2021 data), reflecting its niche use in high-value research contexts .

- Target Compound: While direct pricing data are unavailable, brominated analogs (e.g., Compound B) are generally more expensive than non-halogenated versions due to synthetic complexity .

Data Table: Comparative Analysis of Key Compounds

Research and Application Insights

- Synthetic Utility: The bromine atom in the target compound facilitates Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogs like Compound A .

- Biological Activity: Amino and ethoxymethyl groups may enhance membrane permeability, making this compound a candidate for kinase inhibitor development, similar to pyridinone-based drugs .

- Safety Gaps: Limited data on ecotoxicology and long-term storage stability highlight the need for further studies .

Biological Activity

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a compound belonging to the class of 1,2-dihydropyridines, which are known for their diverse biological activities. This particular compound features a bromine atom at the 3-position and an amino group at the 5-position, along with an ethoxymethyl substituent. These structural characteristics contribute to its potential pharmacological applications, particularly in cardiovascular and neurological disorders.

The molecular formula of this compound is , with a molecular weight of approximately 244.11 g/mol. The compound's unique structure allows for various chemical interactions that can influence its biological activity.

Pharmacological Properties

- Calcium Channel Blocking Activity : Dihydropyridines are well-known for their calcium channel blocking properties, making them useful in treating conditions like hypertension and angina. The presence of the amino and bromine groups in this compound may enhance its efficacy as a calcium antagonist.

- Adenosine Receptor Antagonism : Similar compounds have shown potential as antagonists for adenosine receptors, which play significant roles in inflammation and pain modulation. This suggests that this compound could also exhibit similar activity.

- Antioxidant Activity : Research indicates that compounds with similar structures possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridines may exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its potential as an antimicrobial agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. In one study, administration of the compound resulted in significant reductions in blood pressure and heart rate variability, indicating its potential as a cardiovascular therapeutic agent .

Comparative Analysis

To highlight the uniqueness of this compound compared to related compounds, a comparative table is provided:

| Compound Name | CAS Number | Key Features | Similarity Score |

|---|---|---|---|

| This compound | N/A | Ethoxymethyl group; calcium channel blocker | N/A |

| 3-Amino-5-bromopyridin-4(1H)-one | 722447-33-8 | Lacks ethoxymethyl group | 0.72 |

| 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | 1065088-02-9 | Different ring structure | 0.51 |

| 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one | 15862-51-8 | Methyl group instead of ethoxymethyl | 0.70 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one?

- Methodology : Use a nucleophilic substitution approach starting from a halogenated dihydropyridinone precursor. For example:

Introduce the ethoxymethyl group via alkylation of a brominated dihydropyridinone intermediate using ethoxymethyl chloride in anhydrous DMF under nitrogen.

Perform amination at the 5-position using ammonia or a protected amine source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- Methodology :

- ¹H NMR : Use DMSO-d₆ or CDCl₃ as solvents. Expect aromatic protons in the δ 6.5–8.5 ppm range, with coupling constants indicating dihydropyridinone ring conformation. Compare with published data for structurally analogous compounds (e.g., δ 7.04–8.36 ppm for pyridine-H in ) .

- IR : Identify carbonyl (C=O) stretches near 1,690–1,710 cm⁻¹ and NH₂/NH bands at 3,300–3,500 cm⁻¹ .

- Mass Spec : Look for molecular ion peaks (M⁺) and isotopic patterns consistent with bromine (e.g., M⁺ and M⁺+2 in a 1:1 ratio) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (similar to 5-bromo-3-hydroxy-1H-pyridin-2-one in ).

- Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers.

- In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodology :

Grow single crystals via slow evaporation in ethanol/water (v/v 1:1).

Collect diffraction data using a synchrotron or in-house X-ray source (Mo-Kα radiation, λ = 0.71073 Å).

Refine the structure using SHELXL (e.g., isotropic/anisotropic displacement parameters, hydrogen bonding networks). Compare with SHELX-refined structures of analogous dihydropyridinones .

- Data Interpretation : Analyze bond lengths (e.g., C=O vs. C–O) to confirm tautomeric forms.

Q. What mechanistic insights explain the regioselectivity of bromine substitution in related dihydropyridinones?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states for bromination at the 3-position vs. other sites.

- Validate with kinetic studies (e.g., varying Br₂ equivalents in H₂O/THF at 0–25°C).

- Compare with literature on brominated pyridines (e.g., ’s bromination of 1,3,6-trimethyl-dihydropyridinone) .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

- Strategy :

Cross-validate computational models (e.g., NMR chemical shift predictions via ACD/Labs or DFT) with experimental data.

Adjust solvent effects in simulations (e.g., using PCM models for DMSO).

Re-examine purity via elemental analysis (e.g., %C, %H, %N) to rule out impurities causing spectral discrepancies .

Q. What role does the ethoxymethyl group play in modulating the compound’s reactivity or solubility?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.